molecular formula C6H9N5O3 B12919909 Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate CAS No. 41995-97-5

Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate

Cat. No.: B12919909
CAS No.: 41995-97-5
M. Wt: 199.17 g/mol
InChI Key: ZGTKNBQLPDZBPJ-UHFFFAOYSA-N
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Description

Ethyl[(5-amino-1H-1,2,4-triazol-1-yl)carbonyl]carbamate is a synthetic carbamate derivative featuring a 1,2,4-triazole ring substituted with an amino group at the 5-position. This compound combines the carbamate functional group (–O–CO–NH–) with a heterocyclic triazole moiety, which is known for its stability and versatility in medicinal and agrochemical applications.

Carbamates, including ethyl carbamate (urethane), are historically significant but carry carcinogenic risks (IARC Group 2B) due to metabolic activation to vinyl carbamate epoxide .

Properties

CAS No.

41995-97-5

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

ethyl N-(5-amino-1,2,4-triazole-1-carbonyl)carbamate

InChI

InChI=1S/C6H9N5O3/c1-2-14-6(13)10-5(12)11-4(7)8-3-9-11/h3H,2H2,1H3,(H2,7,8,9)(H,10,12,13)

InChI Key

ZGTKNBQLPDZBPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)N1C(=NC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate typically involves the reaction of ethyl carbamate with 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

Antimicrobial Activity
One of the most significant applications of Ethyl[(5-amino-1H-1,2,4-triazol-1-yl)carbonyl]carbamate is its antimicrobial properties. Studies have shown that derivatives of 5-amino-1H-1,2,4-triazole exhibit broad-spectrum antibacterial activity. For instance, compounds containing this moiety have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth comparable to established antibiotics like Ciprofloxacin .

Antitubercular Activity
In addition to general antibacterial properties, certain derivatives of this compound have shown significant antitubercular activity. Research indicates that specific compounds derived from this structure exhibit potent inhibitory effects against Mycobacterium smegmatis, a model organism for studying tuberculosis .

Agricultural Applications

Fungicides and Herbicides
The application of this compound in agriculture primarily revolves around its potential as a fungicide and herbicide. The triazole ring is known for its efficacy in inhibiting fungal growth. Compounds with similar structures have been developed as agricultural chemicals to combat fungal pathogens affecting crops .

Data Tables

Application Area Compound Activity Reference
AntimicrobialBroad-spectrum against bacteria
AntitubercularInhibitory against Mycobacterium smegmatis
AgriculturalPotential fungicidal activity

Case Studies

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Differences

  • Carbamate vs. Acetate/Thioether Linkages: The target compound’s carbamate group (–O–CO–NH–) contrasts with Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate’s acetate (–O–CO–O–), altering hydrolysis kinetics and metabolic pathways .
  • Agrochemical vs. Pharmaceutical Focus : Triazamate incorporates a thioether and t-butyl group for insecticidal activity, while the target compound’s simpler structure may prioritize synthetic versatility .

Metabolic and Toxicity Profiles

  • Ethyl carbamate is metabolized by CYP2E1 to carcinogenic vinyl carbamate epoxide, whereas the triazole group in the target compound may divert metabolism toward less toxic pathways (e.g., glucuronidation) .
  • Triazamate ’s dimethylcarbamoyl group confers acetylcholinesterase inhibition, a mechanism absent in the target compound due to structural differences .

Pharmacological Potential

  • Ethyl carbamate’s carcinogenicity limits its use, but structural modifications in the target compound could mitigate this risk .

Agrochemical Relevance

  • Triazamate’s success as an insecticide highlights the utility of triazole-carbamate hybrids, positioning the target compound as a candidate for novel pest control agents .

Notes and Limitations

  • Data Gaps: Direct toxicological and pharmacokinetic data for this compound are lacking; inferences rely on structural analogs.
  • Synthetic Optimization: Scalability and yield improvements are needed, paralleling challenges observed in Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate synthesis .
  • Regulatory Considerations: The carcinogenic legacy of ethyl carbamate necessitates rigorous safety profiling for derivatives .

Biological Activity

Ethyl[(5-amino-1H-1,2,4-triazol-1-yl)carbonyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl chloroformate or similar reagents under controlled conditions. The resulting compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer activities. For example, derivatives with triazole structures have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cytotoxicity : In vitro studies using MTT assays revealed that certain triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from 19.6 µM to lower concentrations depending on structural modifications .
  • Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For instance, one study indicated that treatment with a triazole derivative led to an increase in the percentage of cells in the S phase and elevated markers of early and late apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that triazole compounds can inhibit the growth of pathogenic bacteria and fungi. This activity is often attributed to their ability to interfere with essential microbial processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of triazole derivatives:

CompoundIC50 (µM)Activity TypeNotes
Compound A19.6AnticancerEffective against MCF-7 cells
Compound B0.22Kinase InhibitionHigh activity against EGFR
Compound C0.93Kinase InhibitionModerate activity against VEGFR-2

The presence of specific functional groups and the overall molecular structure significantly influence the biological activity of these compounds .

Case Study 1: Anticancer Activity

A study investigated a series of 1,2,4-triazole derivatives for their anticancer potential. Among these, one compound exhibited an IC50 value of 19.6 µM against MCF-7 breast cancer cells. Further analysis showed that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of triazole derivatives against common pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated significant inhibitory effects, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic pathways for Ethyl[(5-amino-1H-1,2,4-triazol-1-yl)carbonyl]carbamate?

The synthesis of triazole-carbamate derivatives typically involves multi-step organic reactions. A common approach is active substructure splicing , where reactive intermediates like 5-amino-1H-1,2,4-triazole are coupled with carbonylating agents (e.g., phosgene derivatives) followed by carbamate formation using ethyl chloroformate. For example:

  • Step 1 : React 5-amino-1H-1,2,4-triazole with a carbonyl source (e.g., triphosgene) to form the acyl intermediate.
  • Step 2 : Introduce the ethyl carbamate group via nucleophilic substitution with ethyl chloroformate under basic conditions (e.g., pyridine or DMAP). Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (0–25°C), and purification via column chromatography .

Q. How can the structure of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic methods :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm functional groups (e.g., carbamate carbonyl at ~155 ppm in 13C^{13}C NMR) .
  • Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]+^+) .
  • X-ray Crystallography : Employ SHELX or WinGX for single-crystal structure determination. Refinement with SHELXL ensures accurate bond-length and angle measurements .

Q. What are the primary biological activities associated with triazole-carbamate derivatives?

While specific data on this compound is limited, structurally related triazole-carbamates exhibit antifungal , antimicrobial , and enzyme-inhibitory activities. For example:

  • Analogues with 2,4-difluorophenyl groups show dual fungicidal and acaricidal effects via cytochrome P450 inhibition .
  • Tetrazole-containing carbamates demonstrate anticonvulsant activity by modulating GABA receptors . Screening should include in vitro assays (e.g., MIC tests for antimicrobial activity) and molecular docking to predict target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Advanced strategies include:

  • Catalyst Screening : Use DMAP or N-heterocyclic carbenes to enhance acylation efficiency .
  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time and improves purity .
  • Flow Chemistry : Continuous flow systems minimize side reactions and enable real-time monitoring . Yields >80% have been reported for similar carbamates using these methods .

Q. What computational methods are suitable for studying its metabolic pathways?

  • Density Functional Theory (DFT) : Predict metabolic sites (e.g., carbamate hydrolysis or triazole oxidation) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2E1) to identify reactive metabolites (e.g., vinyl carbamate, a carcinogenic intermediate) . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How can analytical methods resolve contradictions in carcinogenicity data?

Ethyl carbamate derivatives have conflicting IARC classifications (Group 2B vs. 2A). To address this:

  • Exposure Modeling : Use physiologically based pharmacokinetic (PBPK) models to correlate dosage thresholds with tumor incidence in rodents .
  • Biomarker Analysis : Quantify DNA adducts (e.g., 1,N6^6-ethenoadenosine) via LC-MS/MS in exposed tissues .
  • Dose-Response Studies : Conduct long-term carcinogenicity assays at varying concentrations (e.g., 0.1–100 mg/kg) .

Q. What advanced techniques improve detection limits in trace analysis?

  • Solid-Phase Microextraction (SPME) : Coupled with GC-MS, this achieves detection limits of 0.1 µg/L in alcoholic beverages .
  • Ultra-Performance LC-MS/MS : Enables direct quantification without derivatization, with LOQs as low as 0.5 ppb .
  • FTIR Spectroscopy : Partial least-squares regression models provide rapid screening for industrial QC .

Ethical and Safety Considerations

  • Carcinogenicity : Handle with PPE (gloves, fume hoods) due to potential carcinogenic metabolites (e.g., vinyl carbamate) .
  • Waste Disposal : Neutralize residual reagents (e.g., triphosgene) with aqueous ammonia before disposal .

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